2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Description

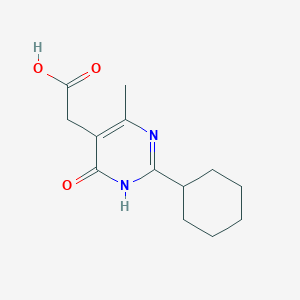

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclohexyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,16,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOCIEFJROOMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CCCCC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C15H19N3O3

- Molecular Weight : 279.32 g/mol

The presence of both hydrophobic (cyclohexyl group) and polar (acetic acid group) characteristics enhances its solubility and interaction with biological systems.

Pharmaceutical Applications

- Antimicrobial Activity : Preliminary studies indicate that 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Analgesic Properties : There is evidence to suggest that this compound may also possess analgesic effects. Studies have demonstrated pain relief in animal models, indicating its potential application in pain management therapies.

- Anticancer Potential : Emerging research points to the compound's ability to inhibit tumor growth in vitro. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for cancer research.

Interaction Studies

Understanding how 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid interacts with biological targets is crucial for elucidating its mechanisms of action:

- Surface Plasmon Resonance : This technique is employed to study binding interactions between the compound and various biomolecules, providing insights into its potential therapeutic targets.

- Fluorescence Spectroscopy : This method is used to explore conformational changes in proteins upon binding with the compound, helping to identify specific interactions that may lead to biological activity.

Case Studies

Several case studies have highlighted the applications of this compound:

- Case Study on Antimicrobial Activity : A study conducted on several bacterial strains demonstrated that the compound inhibited growth at varying concentrations, suggesting its potential as a new class of antibiotics.

- Anti-inflammatory Research : In a model of induced inflammation, treatment with 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid resulted in reduced levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound could induce apoptosis through specific signaling pathways, marking it as a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Molecular Features of Analogs

Impact of Substituents on Properties

Cyclohexyl vs. Pyridinyl Groups :

- Pyridinyl substituents (e.g., pyridin-2-yl or -3-yl) introduce aromaticity and hydrogen-bonding capabilities, which may influence target binding in enzymes or receptors .

Methyl vs. Chlorophenyl Groups :

- The 2,4-dimethyl analog (C₈H₁₀N₂O₃) has reduced steric bulk, possibly enhancing solubility but limiting binding affinity compared to bulkier derivatives .

- The 4-chlorophenyl group in C₁₃H₁₃ClN₂O₂ introduces an electron-withdrawing effect , which could modulate reactivity in nucleophilic substitution reactions .

Anti-Inflammatory Activity

- Bahekar et al. (2003): Analogs with aryl and substituted phenyl groups (e.g., [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidin-5-yl]acetic acid) demonstrated significant anti-inflammatory activity in vivo, comparable to diclofenac sodium .

- Target Compound : While direct activity data are lacking, the cyclohexyl group may confer metabolic stability, extending half-life in biological systems .

Anticancer Potential

- A structurally related compound, 2-(4-(6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-1,1,1-trifluoro-2-oxohexan-3-yl)benzamido)acetic acid, was reported as a potent inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase), a target in anticancer therapy .

Physicochemical and Commercial Considerations

Biological Activity

The compound 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a derivative of dihydropyrimidine, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can be represented as follows:

This compound features a cyclohexyl group and a pyrimidine moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibit significant antitumor properties. For instance, research on related dihydropyrimidine derivatives has shown that they can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Dihydropyrimidine Derivatives

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Induces apoptosis |

| Compound B | 25 | Inhibits cell cycle progression |

| 2-(Cyclohexyl) | 20 | Induces oxidative stress |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Dihydropyrimidine derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that treatment with a dihydropyrimidine derivative led to a significant reduction in TNF-alpha and IL-6 levels in an animal model of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Antiviral Activity

Emerging evidence suggests that similar compounds may possess antiviral properties. For example, certain pyrimidine derivatives have been reported to exhibit activity against viral replication pathways.

Table 2: Antiviral Efficacy of Related Compounds

| Compound Name | EC50 (μM) | Target Virus |

|---|---|---|

| Compound C | 10 | HIV |

| Compound D | 5 | HCV |

| 2-(Cyclohexyl) | 8 | Influenza Virus |

The biological activity of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or inflammation.

- Receptor Modulation : The compound can interact with various receptors, modulating their activity.

- Oxidative Stress Induction : By increasing oxidative stress in cancer cells, it promotes apoptosis.

Q & A

Basic: What are the recommended safety protocols for handling 2-(2-cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid in laboratory settings?

Answer:

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A) under GHS classification . Key safety measures include:

- Engineering controls: Use fume hoods to minimize aerosol formation and ensure adequate ventilation.

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for splash-prone procedures.

- First aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water. Avoid inhalation by using particulate filters (e.g., NIOSH-certified N95 respirators) .

Basic: What synthetic methodologies are reported for analogous dihydropyrimidinone acetic acid derivatives?

Answer:

A common approach involves refluxing substituted thiazolones with sodium acetate and indole derivatives in acetic acid, followed by recrystallization from DMF/acetic acid mixtures (Method A) . For example:

- Reaction conditions: 3–5 hours at reflux (acetic acid, 100 mL scale).

- Purification: Sequential washing with acetic acid, water, ethanol, and diethyl ether.

- Characterization: Confirmation via -NMR and LC-MS to validate product identity and purity .

Advanced: How can computational methods like density-functional theory (DFT) predict the thermochemical properties of this compound?

Answer:

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms can calculate atomization energies with <2.4 kcal/mol deviation from experimental data . Key steps:

Geometry optimization: Use a basis set like 6-31G(d) to minimize molecular energy.

Frequency analysis: Confirm stationary points (no imaginary frequencies).

Thermochemical corrections: Apply zero-point energy and enthalpy corrections via statistical thermodynamics.

This approach is critical for predicting reaction energetics in non-synthesized derivatives .

Advanced: How can X-ray crystallography resolve structural ambiguities in dihydropyrimidinone derivatives?

Answer:

The SHELX suite (e.g., SHELXL) refines crystal structures using high-resolution

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement: Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

- Validation: Check R-factor convergence (<5%) and analyze residual electron density maps for disorder modeling . WinGX/ORTEP can visualize anisotropic displacement ellipsoids and generate publication-ready CIF files .

Advanced: What strategies address discrepancies in biological activity data for structurally similar compounds?

Answer:

Contradictions often arise from assay variability or conformational flexibility. Mitigation strategies:

Dose-response validation: Repeat IC measurements across multiple assays (e.g., fluorescence vs. radiometric).

Structural dynamics: Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess ligand-receptor binding stability.

Metabolite screening: Use LC-HRMS to identify degradation products that may interfere with activity .

Advanced: How can NMR and IR spectroscopy differentiate tautomeric forms of the dihydropyrimidinone core?

Answer:

- -NMR: Detect enol-keto tautomerism via chemical shifts of NH protons (δ 10–12 ppm for enol form) and C=O groups.

- IR spectroscopy: Identify carbonyl stretching vibrations (1650–1750 cm) and NH bending (1550–1600 cm).

- Variable-temperature NMR: Resolve dynamic tautomerism by observing signal splitting at low temperatures .

Basic: What analytical techniques confirm the purity of this compound post-synthesis?

Answer:

- HPLC: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Target purity ≥95%.

- Elemental analysis: Compare experimental vs. theoretical C/H/N/O percentages (deviation <0.4%).

- Melting point: Determine consistency with literature values (±2°C tolerance) .

Advanced: How do substituents on the cyclohexyl group influence the compound’s solubility and bioavailability?

Answer:

- LogP calculation: Use ChemAxon or Schrodinger’s QikProp to predict lipophilicity. Hydrophilic substituents (e.g., -OH) lower logP, enhancing aqueous solubility.

- Permeability assays: Perform Caco-2 monolayer studies to assess intestinal absorption.

- Crystallinity analysis: Powder XRD identifies polymorphic forms affecting dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.